![molecular formula C11H9N3O2 B11888947 3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
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Overview
Description
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features a fused imidazo[4,5-b]pyridine core with a furan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the condensation of furan-2-carbaldehyde with 2-aminopyridine derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to cyclization to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazo[4,5-b]pyridine core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroimidazo[4,5-b]pyridines, and various substituted imidazo[4,5-b]pyridines .
Scientific Research Applications
Antiviral Activity
Recent studies have investigated the antiviral properties of 3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one against various viral infections. For instance, compounds derived from this scaffold have shown promising activity against influenza viruses by targeting the RNA-dependent RNA polymerase (RdRP) complex. The inhibition of protein-protein interactions within the viral polymerase has been identified as a key mechanism of action for these compounds .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
Another significant application is in enzyme inhibition. Studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases and phosphatases, which play critical roles in cell signaling and proliferation .
Case Study 1: Antiviral Activity Against Influenza A Virus
A study published in 2020 explored the synthesis and evaluation of new hybrid compounds based on the imidazo[4,5-b]pyridin scaffold. Among these, derivatives of this compound were found to effectively disrupt the PA-PB1 interface of the influenza A virus polymerase. These compounds demonstrated significant antiviral activity at micromolar concentrations without exhibiting cytotoxicity to host cells .
Case Study 2: Anticancer Activity
In another study focusing on anticancer agents, derivatives of this compound were synthesized and tested against several cancer cell lines including breast and lung cancer models. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates the activity of kinases and other signaling molecules, leading to reduced inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Shares a similar furan and pyridine structure but differs in its amide linkage.
3-(Furan-2-ylmethylidene)furan-2(3H)-one: Contains a similar furan moiety but has a different core structure.
4-Allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Features a pyridine ring but with a triazole core.
Uniqueness
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its fused imidazo[4,5-b]pyridine core, which imparts distinct electronic and steric properties, making it a versatile scaffold for drug development and materials science .
Biological Activity
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound belonging to the imidazopyridine family. This compound has attracted attention due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. Understanding its biological activity is essential for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C11H9N3O. The structure includes a furan moiety that enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C11H9N3O |
Molecular Weight | 201.21 g/mol |
CAS Number | 902434-07-5 |
The biological activity of this compound primarily involves its ability to inhibit specific enzymes and interact with various cellular pathways. One significant mechanism is its action as an α-glucosidase inhibitor , which prevents the hydrolysis of carbohydrates, thereby reducing glucose absorption and potentially aiding in diabetes management.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of imidazopyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that modifications in the structure can lead to enhanced activity:
- IC50 Values : The compound showed promising IC50 values against cancer cell lines such as HeLa and MDA-MB-231, indicating effective inhibition of cell growth.
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-(Furan-2-ylmethyl)-... | HeLa | 0.058 |
3-(Furan-2-ylmethyl)-... | MDA-MB-231 | 0.075 |
These findings suggest that the presence of certain functional groups, such as hydroxyl (-OH), can significantly influence the antiproliferative activity and enhance the compound's efficacy against cancer cells .
Enzyme Inhibition
In addition to its antiproliferative properties, this compound has been studied for its enzyme inhibitory capabilities:
- α-glucosidase Inhibition : The compound binds effectively to the active site of α-glucosidase, demonstrating potential for managing postprandial hyperglycemia in diabetic patients.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the furan and imidazo rings can lead to variations in biological activity. For example:
- Substituent Effects : The introduction of electron-donating or withdrawing groups at specific positions can enhance or diminish biological activity.
- Hydrophobic Interactions : The hydrophobic regions within the structure facilitate better interaction with lipid membranes, improving cellular uptake .
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H9N3O2/c15-11-13-9-4-1-5-12-10(9)14(11)7-8-3-2-6-16-8/h1-6H,7H2,(H,13,15) |
InChI Key |
SVMZXZIVPDIBMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)N2)CC3=CC=CO3 |
Origin of Product |
United States |
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